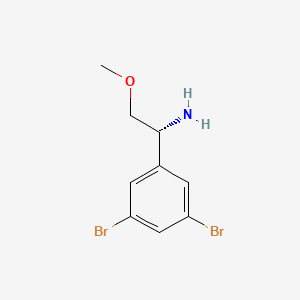
(R)-1-(3,5-Dibromophenyl)-2-methoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of two bromine atoms on a phenyl ring, a methoxy group, and an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine typically involves the bromination of a phenyl ring followed by the introduction of a methoxy group and an ethanamine side chain. One common method includes:
Bromination: Starting with phenol, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 5 positions.
Methoxylation: The brominated phenol is then reacted with methanol in the presence of a base like sodium hydroxide to introduce the methoxy group.
Amination: Finally, the methoxylated compound undergoes a reaction with ethylamine under basic conditions to form the ethanamine side chain.
Industrial Production Methods
Industrial production of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the bromine atoms, yielding a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide for hydroxyl substitution, ammonia for amino substitution.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenyl compounds.
Substitution: Hydroxyl or amino-substituted phenyl compounds.
Applications De Recherche Scientifique
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of ®-1-(3,5-Dibromophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ethanamine side chain may interact with amino acid residues in proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3,5-Dichlorophenyl)-2-methoxyethanamine: Similar structure but with chlorine atoms instead of bromine.
®-1-(3,5-Difluorophenyl)-2-methoxyethanamine: Fluorine atoms replace the bromine atoms.
®-1-(3,5-Diiodophenyl)-2-methoxyethanamine: Iodine atoms instead of bromine.
Uniqueness
®-1-(3,5-Dibromophenyl)-2-methoxyethanamine is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity and binding affinity, making it distinct from its chloro, fluoro, and iodo analogs.
Propriétés
Formule moléculaire |
C9H11Br2NO |
|---|---|
Poids moléculaire |
309.00 g/mol |
Nom IUPAC |
(1R)-1-(3,5-dibromophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11Br2NO/c1-13-5-9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,5,12H2,1H3/t9-/m0/s1 |
Clé InChI |
FUXRKFXMBZYQNC-VIFPVBQESA-N |
SMILES isomérique |
COC[C@@H](C1=CC(=CC(=C1)Br)Br)N |
SMILES canonique |
COCC(C1=CC(=CC(=C1)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
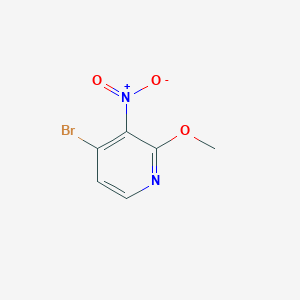
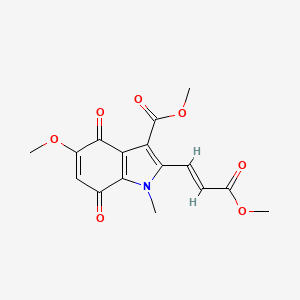

![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)
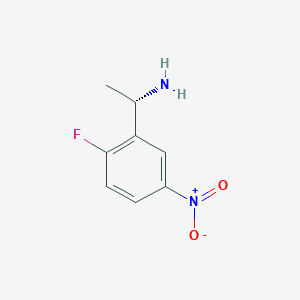

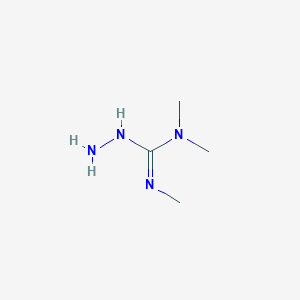
![N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
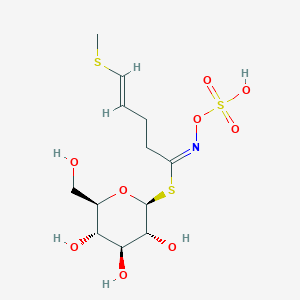
![1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)



